Ethyl 2-(butanoylamino)benzoate
Description
Ethyl 2-(butanoylamino)benzoate is an ortho-substituted benzoate ester featuring a butanoylamino (-NHCOC₃H₇) group at the 2-position of the benzene ring. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.28 g/mol. The compound is synthesized via condensation reactions involving ethyl anthranilate and acylating agents, followed by cyclization or reduction steps under catalytic conditions (e.g., FeCl₃ or H₂/Pd-C) . Structural characterization relies on spectroscopic techniques such as ¹H/¹³C-NMR and mass spectrometry . Potential applications include pharmaceutical intermediates or materials science due to its reactive amino and ester functionalities.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-(butanoylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-3-7-12(15)14-11-9-6-5-8-10(11)13(16)17-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,14,15) |
InChI Key |
XSTXWUJSSKDPAE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)OCC |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Ethyl-4-Butyl Aminobenzoate
Ethyl-4-butyl aminobenzoate (CAS 94-32-6, C₁₃H₁₉NO₂) is a para-substituted analog with a butylamino (-NHCH₂CH₂CH₂CH₃) group. Key differences include:
- Reactivity: The butylamino group is less electron-withdrawing than the butanoylamino group, altering electrophilic substitution patterns on the aromatic ring.
| Property | Ethyl 2-(Butanoylamino)Benzoate | Ethyl-4-Butyl Aminobenzoate |
|---|---|---|
| Molecular Weight | 235.28 g/mol | 221.30 g/mol |
| Substituent Position | 2-position (ortho) | 4-position (para) |
| Functional Group | Butanoylamino (-NHCOC₃H₇) | Butylamino (-NHCH₂CH₂CH₂CH₃) |
| Key Applications | Pharmaceutical synthesis | Industrial processes |
Substituent-Type Analogs: Ethyl 2-Methoxybenzoate
Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃, CAS 7335-26-4) replaces the butanoylamino group with a methoxy (-OCH₃) moiety. Key contrasts include:
- Electronic Effects: The methoxy group is electron-donating, activating the benzene ring toward electrophilic substitution, whereas the butanoylamino group is weakly electron-withdrawing.
- Physical Properties : Ethyl 2-methoxybenzoate has a lower molecular weight (180.20 g/mol) and higher volatility, making it suitable for flavoring agents .
- Spectroscopy: Distinct IR peaks (C=O ester at ~1700 cm⁻¹) and NMR shifts (aromatic protons deshielded by -OCH₃) differentiate it from amino-substituted analogs .
Amino-Functionalized Derivatives: Ethyl 4-(Dimethylamino)Benzoate
Ethyl 4-(dimethylamino)benzoate (C₁₁H₁₅NO₂) features a para-dimethylamino (-N(CH₃)₂) group. Comparative insights:
- Reactivity in Polymerization: The dimethylamino group acts as a co-initiator in resin cements, achieving higher degrees of conversion than methacrylate-based systems . This compound’s bulkier substituent may hinder similar reactivity in polymerization.
- Acidity/Basicity: The dimethylamino group is more basic (pKa ~9-10) than the butanoylamino group (amide proton pKa ~15-17), influencing solubility in acidic media .
Heterocyclic and Sulfonamide Analogs
Compounds like ethyl O-(benzenesulfonamido)benzoate () highlight the impact of sulfonamide groups:
- Acidity : Sulfonamido groups increase acidity (pKa ~10) compared to amides, enhancing solubility in alkaline solutions.
- Biological Activity: Sulfonamide derivatives are often explored for antimicrobial applications, whereas butanoylamino benzoates may target enzyme inhibition due to acylated amino motifs .
Table 1: Comparative Properties of Ethyl Benzoate Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Substituent Position | Functional Group | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₇NO₃ | 235.28 | 2-position | Butanoylamino | Pharmaceutical synthesis |
| Ethyl-4-butyl aminobenzoate | C₁₃H₁₉NO₂ | 221.30 | 4-position | Butylamino | Industrial processes |
| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | 2-position | Methoxy | Flavoring agents |
| Ethyl 4-(dimethylamino)benzoate | C₁₁H₁₅NO₂ | 193.24 | 4-position | Dimethylamino | Resin cements |
Key Insights:
- Positional Isomerism: Ortho-substituted derivatives (e.g., this compound) exhibit steric hindrance, reducing reactivity in certain electrophilic substitutions compared to para analogs .
- Synthetic Utility: this compound’s acylated amino group facilitates cyclization reactions, as seen in benzodiazepine synthesis , whereas sulfonamide analogs favor nucleophilic substitution .
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